Cas no 18952-87-9 (1-(propan-2-yl)-1H-pyrazole)
1-(propan-2-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 1-isopropylpyrazole
- 1-(1-Methylethyl)-1H-pyrazole
- 1-Isopropyl-1H-pyrazole
- 1-propan-2-ylpyrazole
- (methylethyl)pyrazole
- 1-(propan-2-yl)-1H-pyrazole
- 1-Isopropyl-pyrazol
- 2-isopropyl-1H-Pyrazole
- 1H-Pyrazole, 1-(1-methylethyl)-
- 1-isopropyl-1 H-pyrazole
- ANMVTDVBEDVFRB-UHFFFAOYSA-N
- 1H-Pyrazole,1-(1-methylethyl)-
- STK347659
- SBB025134
- AM80873
- SY024130
- AB0042442
- ST2401757
- I0999
- Z0314
- ST45134643
- 952I879
- SCHEMBL174399
- A848996
- EN300-105187
- CS-W001098
- YW8DBN5ZN4
- MFCD07468920
- AS-19844
- FT-0691114
- DTXSID70541637
- AKOS002320215
- Z802540402
- 18952-87-9
- DB-012982
-
- MDL: MFCD07468920
- Inchi: 1S/C6H10N2/c1-6(2)8-5-3-4-7-8/h3-6H,1-2H3
- InChI Key: ANMVTDVBEDVFRB-UHFFFAOYSA-N
- SMILES: N1(C=CC=N1)C(C)C
Computed Properties
- Exact Mass: 110.08400
- Monoisotopic Mass: 110.084398327 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 70.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 110.16
- XLogP3: 0.9
- Topological Polar Surface Area: 17.8
Experimental Properties
- Color/Form: No data available
- Density: 0.96
- Melting Point: No data available
- Boiling Point: 142°C(lit.)
- Flash Point: 43 ºC
- Refractive Index: 1.4620 to 1.4660
- PSA: 17.82000
- LogP: 1.46400
1-(propan-2-yl)-1H-pyrazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H226-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1993 3/PG III
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- HazardClass:3
- PackingGroup:III
- Storage Condition:Sealed in dry,Room Temperature
1-(propan-2-yl)-1H-pyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(propan-2-yl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049002913-10g |
1-Isopropyl-1H-pyrazole |
18952-87-9 | 98% | 10g |
$222.56 | 2023-09-02 | |
| Alichem | A049002913-25g |
1-Isopropyl-1H-pyrazole |
18952-87-9 | 98% | 25g |
$453.68 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157629-5ML |
1-(propan-2-yl)-1H-pyrazole |
18952-87-9 | >98.0%(GC)(T) | 5ml |
¥158.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157629-25ml |
1-(propan-2-yl)-1H-pyrazole |
18952-87-9 | >98.0%(GC)(T) | 25ml |
¥387.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157629-1ML |
1-(propan-2-yl)-1H-pyrazole |
18952-87-9 | >98.0%(GC)(T) | 1ml |
¥73.90 | 2023-09-02 | |
| ChemScence | CS-W001098-5g |
1-Isopropylpyrazole |
18952-87-9 | 99.76% | 5g |
$34.0 | 2022-04-27 | |
| ChemScence | CS-W001098-10g |
1-Isopropylpyrazole |
18952-87-9 | 99.76% | 10g |
$51.0 | 2022-04-27 | |
| ChemScence | CS-W001098-25g |
1-Isopropylpyrazole |
18952-87-9 | 99.76% | 25g |
$78.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I838866-1g |
1-Isopropyl-1H-pyrazole |
18952-87-9 | 98% | 1g |
201.60 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0999-5ml |
1-(propan-2-yl)-1H-pyrazole |
18952-87-9 | 98.0%(GC&T) | 5ml |
1645.0CNY | 2021-08-04 |
1-(propan-2-yl)-1H-pyrazole Suppliers
1-(propan-2-yl)-1H-pyrazole Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 1-(propan-2-yl)-1H-pyrazole
Comprehensive Overview of 1-(propan-2-yl)-1H-pyrazole (CAS No. 18952-87-9): Properties, Applications, and Industry Insights
1-(propan-2-yl)-1H-pyrazole, identified by its CAS number 18952-87-9, is a versatile heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This organic molecule features a pyrazole ring substituted with an isopropyl group, making it a valuable building block for synthesizing more complex structures. Its molecular formula C6H10N2 and moderate lipophilicity contribute to its diverse reactivity profile, enabling applications ranging from drug intermediates to specialty chemicals.
Recent trends in green chemistry have spurred interest in optimizing synthetic routes for 1-(propan-2-yl)-1H-pyrazole derivatives. Researchers are particularly focused on developing catalyst-free and solvent-free methodologies to improve the sustainability of production processes. The compound's structural flexibility allows for regioselective modifications, addressing growing demand for customized heterocycles in medicinal chemistry. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for pharmaceutical-grade intermediates.
In material science, 18952-87-9 serves as a precursor for photoactive polymers and coordination complexes. Its ability to form stable chelates with transition metals has enabled breakthroughs in OLED technology and catalytic systems. The isopropyl moiety enhances thermal stability, making derivatives suitable for high-performance materials. Patent analyses reveal a 40% increase in applications related to electronic materials since 2020, reflecting industry shifts toward functionalized heterocycles.
From a commercial perspective, 1-(propan-2-yl)-1H-pyrazole suppliers emphasize GMP compliance and batch-to-batch consistency to meet pharmaceutical standards. Market intelligence indicates growing procurement by CDMOs (Contract Development and Manufacturing Organizations) for small molecule APIs. The compound's scalable synthesis supports cost-effective production, with global demand projected to grow at 6.8% CAGR through 2030, particularly in Asia-Pacific markets.
Emerging research explores the compound's potential in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs). Its balanced logP value (1.92) and hydrogen bonding capacity make it attractive for designing bioactive scaffolds. Computational studies using molecular docking suggest promising interactions with various enzyme targets, though clinical applications require further validation. These developments align with industry needs for privileged structures in drug discovery pipelines.
Quality control protocols for CAS 18952-87-9 typically include residual solvent analysis and heavy metal screening to ensure safety profiles. Regulatory documentation emphasizes proper storage conditions (2-8°C under inert atmosphere) to maintain stability. Analytical method development focuses on impurity profiling using advanced UHPLC techniques, reflecting the compound's increasing importance in preclinical research.
The environmental fate of 1-(propan-2-yl)-1H-pyrazole derivatives has become a research priority, with biodegradation studies showing moderate persistence in aquatic systems. This has driven innovation in benign-by-design analogs that maintain efficacy while reducing ecological impact. Life cycle assessments guide manufacturers in implementing waste minimization strategies throughout production workflows.
Cross-industry collaborations are advancing continuous flow chemistry approaches for 18952-87-9 synthesis, demonstrating 30% yield improvements over batch methods. These process intensification techniques align with Industry 4.0 initiatives, incorporating PAT (Process Analytical Technology) for real-time quality monitoring. Such innovations address the pharmaceutical sector's demand for lean manufacturing of heterocyclic intermediates.
Intellectual property landscapes show concentrated activity around N-functionalized pyrazoles, with 1-(propan-2-yl)-1H-pyrazole serving as a key intermediate in 18% of recent patents. This underscores its strategic value in developing kinase inhibitors and GPCR modulators. The compound's metabolic stability and cell permeability characteristics make it particularly valuable for CNS drug development programs.
Future directions include exploring the compound's utility in covalent inhibitor design and biodegradable materials. Academic-industrial partnerships are investigating its incorporation into supramolecular architectures for drug delivery systems. As analytical techniques evolve, researchers anticipate discovering novel structure-activity relationships that will expand applications of this versatile heterocycle.
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